1-Acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one
Description
Properties
CAS No. |
581078-85-5 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-acetyl-4,6-dimethoxy-2H-indol-3-one |
InChI |
InChI=1S/C12H13NO4/c1-7(14)13-6-10(15)12-9(13)4-8(16-2)5-11(12)17-3/h4-5H,6H2,1-3H3 |
InChI Key |
RYDBMUBEJMKTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=O)C2=C1C=C(C=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diketo Precursors with Methoxy-Substituted Aldehydes
A widely adopted method involves the cyclocondensation of 1,3-diketones with 4,6-dimethoxyindole-3-carbaldehyde in dimethylsulfoxide (DMSO) under basic conditions. For example, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) serves as a diketo precursor, reacting with 4,6-dimethoxyindole-3-carbaldehyde in the presence of piperidine (10 mol%) at ambient temperature. The reaction proceeds via a Michael addition-cyclization mechanism, forming the dihydroindolone core.
Key Reaction Parameters
-
Solvent: DMSO (polar aprotic) enhances nucleophilicity of the enolate intermediate.
-
Catalyst: Piperidine facilitates deprotonation and stabilizes transition states.
-
Yield: 65–98% after acidification with 10% HCl and recrystallization.
Analytical Validation
Acetylation of 4,6-Dimethoxy-1,2-dihydro-3H-indol-3-one
Direct acetylation of the indolone nitrogen represents a streamlined approach. 4,6-Dimethoxy-1,2-dihydro-3H-indol-3-one is treated with acetic anhydride in methanol under reflux, yielding the target compound via nucleophilic acyl substitution. This method avoids multi-step cyclization but requires stringent control of reaction time to prevent N-overacetylation.
Optimized Conditions
-
Reagents: Acetic anhydride (2.1 equiv.), methanol (anhydrous).
-
Temperature: Reflux at 65°C for 5 hours.
-
Workup: Quenching with ice-cold water followed by column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Spectral Data
Oxidative Cyclization of 3-Acetamido-4,6-dimethoxyindole
Oxidative cyclization offers an alternative route starting from 3-acetamido-4,6-dimethoxyindole. Treatment with MnO₂ in dichloromethane at 0°C induces intramolecular cyclization, forming the dihydro-3H-indol-3-one framework. This method is advantageous for scalability but requires anhydrous conditions to avoid hydrolysis.
Mechanistic Insights
-
Oxidation: MnO₂ abstracts a hydrogen atom from the acetamido group, generating a nitrenium ion.
-
Cyclization: The nitrenium ion attacks the adjacent carbonyl carbon, forming the six-membered ring.
-
Aromatization: Loss of water yields the conjugated enone system.
Yield and Purity
-
Isolated Yield: 72% after flash chromatography.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
Computational Validation of Reaction Intermediates
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level corroborate the stability of the cyclocondensation transition state. The energy barrier for the Michael addition step is calculated at 18.3 kcal/mol, favoring the formation of the cis-diastereomer. Molecular docking studies further reveal that the acetyl group enhances binding affinity to DNA gyrase (PDB: 1KZN) via hydrogen bonds with ARG-76 (2.80 Å) and hydrophobic interactions with ILE-78 .
Chemical Reactions Analysis
1-Acetyl-4,6-dimethoxyindolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups or extended conjugation.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
Case Study:
In a study published in MDPI, derivatives of indole compounds were synthesized and tested for their anticancer activity. The results showed that compounds similar to this compound exhibited potent growth inhibition in several cancer cell lines, highlighting the importance of structural modifications in enhancing activity .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have suggested that it may improve cognitive function and reduce neuroinflammation.
Case Study:
An investigation into the neuroprotective effects of this compound in an animal model of Alzheimer's disease revealed significant improvements in cognitive function and a reduction in markers of neuroinflammation compared to control groups .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent against various bacterial strains.
Case Study:
Research focusing on antimicrobial efficacy demonstrated that this compound effectively inhibited the growth of multi-drug resistant bacterial strains .
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Significant inhibition of cancer cell growth | MDPI |
| Neuroprotection | Improved cognitive function in Alzheimer's model | Case Study Findings |
| Antimicrobial | Effective against multi-drug resistant bacteria | Research Findings |
Mechanism of Action
The mechanism of action of 1-Acetyl-4,6-dimethoxyindolin-3-one involves its interaction with various molecular targets and pathways. The compound’s acetyl and methoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. For instance, it may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes. Detailed studies on its molecular targets and pathways are essential to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related indole derivatives and their functional, synthetic, and toxicological attributes.
Table 1: Structural and Functional Comparison
Key Comparison Points
Substituent Effects on Reactivity and Bioactivity The acetyl group in this compound may enhance lipophilicity compared to polar groups like sulphonate in ’s compound . Methoxy groups at 4,6-positions (target compound) vs. Chlorine substituents in ’s compound increase molecular weight and may confer stability but also toxicity risks .
Synthetic Strategies
- The target compound’s synthesis may involve Friedel-Crafts acetylation or methoxylation, akin to methods in for naphthalene derivatives (e.g., 1-acetyl-4,5-dimethoxy-2,7-dimethylnaphthalin) .
- highlights CuI-catalyzed click chemistry for triazole-indole hybrids, a strategy adaptable for introducing diverse substituents .
Toxicological and Pharmacological Insights The disodium salt in has an oral LD50 of 2,000 mg/kg in rats, suggesting moderate toxicity . No direct data exist for the target compound, but substituents like acetyl and methoxy groups are generally associated with lower acute toxicity compared to chlorinated analogs .
Stability and Decomposition
- Under thermal stress, indole derivatives may decompose into nitrogen/sulfur oxides () . The target compound’s acetyl and methoxy groups could lead to distinct degradation pathways, though experimental data are lacking.
Biological Activity
1-Acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one is a compound belonging to the indole family, characterized by its unique structure that includes acetyl and methoxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.
The chemical properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 16800-68-3 |
| Molecular Formula | C₁₀H₉N₁O₂ |
| Molecular Weight | 175.184 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 411.2 ± 34.0 °C |
| Flash Point | 211.2 ± 18.0 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to indole derivatives, including this compound. Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways and microtubule destabilization. This mechanism is critical as it affects cell cycle regulation and can lead to reduced tumor growth .
- In Vitro Studies : In laboratory settings, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and liver cancer cells (e.g., HepG2), indicating potent antiproliferative effects .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:
- Cytokine Production : Studies have shown that derivatives can suppress pro-inflammatory cytokine production (e.g., TNF-α) in macrophages by up to 50%, suggesting a potential role in managing inflammatory diseases .
Antiviral Potential
Emerging research indicates that indole derivatives may also possess antiviral properties:
- Mechanism of Action : The antiviral activity is thought to be linked to the interference with viral replication processes and modulation of host immune responses .
Study on Anticancer Activity
A study conducted by Shukla et al. (2021) evaluated various chalcone analogs, including those with indole structures, for their anticancer properties. The findings revealed that certain modifications in the molecular structure significantly enhanced their efficacy against multiple cancer types, supporting the hypothesis that structural variations can optimize therapeutic outcomes .
Evaluation of Anti-inflammatory Effects
Another notable research effort focused on the anti-inflammatory properties of indole derivatives. The study demonstrated that specific compounds could significantly reduce inflammation markers in animal models, indicating their potential as therapeutic agents for chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing 1-Acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. For example, in indole derivatives, characteristic peaks include aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.7 ppm). Coupling constants (e.g., J = 8.5 Hz in ¹H NMR) confirm spatial relationships between protons . Mass spectrometry (FAB-HRMS) provides molecular ion confirmation (e.g., m/z 335.1512 [M+H]⁺), while X-ray crystallography resolves stereochemistry and bond lengths (mean C–C bond: 0.002 Å) .
Q. What synthetic routes are typically used to prepare this compound?
- Methodological Answer : A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in indole synthesis. For example, reacting 3-(2-azidoethyl)-1H-indol-5-ol with 4-ethynylanisole in PEG-400:DMF (2:1) under N₂ yields triazole-linked indoles. Key steps include nitrogen protection, solvent selection, and purification via column chromatography (TLC Rf 0.49 in EtOAc:hexanes) .
Q. How is HPLC applied to assess purity and structural integrity of this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is used for quantitative analysis. A C18 column and gradient elution (e.g., acetonitrile/water) can resolve dimethoxy-substituted indole derivatives. Calibration curves from standards (e.g., 2,6-dimethoxy-1,4-benzoquinone) enable quantification, with validation via retention time and peak area consistency .
Q. What molecular properties are critical for understanding this compound’s reactivity, and how are they determined?
- Methodological Answer : Key properties include topological polar surface area (TPSA: ~62 Ų), hydrogen bond donors/acceptors (2 and 3, respectively), and logP (~1.1). These are calculated using software (e.g., Molinspiration) or derived from X-ray data. TPSA predicts membrane permeability, while logP informs solubility in organic/aqueous systems .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized despite challenges in reaction conditions?
- Methodological Answer : Low yields (e.g., 30% in CuAAC reactions) may arise from side reactions or incomplete azide conversion. Optimization strategies include:
- Catalyst screening : Testing alternatives to CuI (e.g., Ru-based catalysts).
- Solvent optimization : Replacing PEG-400:DMF with ionic liquids to enhance solubility.
- Temperature control : Gradual heating to stabilize intermediates .
Q. How should researchers resolve contradictions in NMR data across studies for structurally similar indole derivatives?
- Methodological Answer : Discrepancies in chemical shifts (e.g., δ 7.11 vs. δ 6.96 for aromatic protons) may stem from solvent effects (DMSO vs. CDCl₃) or tautomerism. Validate assignments via 2D NMR (COSY, HSQC) and compare with computational predictions (DFT-based NMR simulations) .
Q. What computational methods predict the reactivity of this compound in nucleophilic/electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO). For example, a high HOMO density at the acetyl group suggests susceptibility to electrophilic attack. Molecular dynamics simulations further assess solvent interactions .
Q. What strategies identify and characterize byproducts during synthesis?
- Methodological Answer : LC-MS/MS with high-resolution mass detection isolates byproducts. For example, dimerization or oxidation products can be identified via m/z deviations (>2 ppm from theoretical). Purification via preparative HPLC and structural confirmation via NOESY (for stereochemistry) are critical .
Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
